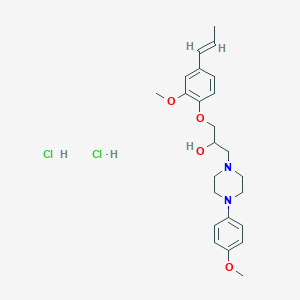![molecular formula C21H19F3N2O2S B2519550 4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid CAS No. 664994-28-9](/img/structure/B2519550.png)
4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid is a chemical entity that appears to be designed for biological activity, given its structural complexity and the presence of multiple functional groups. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities, which can be extrapolated to hypothesize about the potential uses and properties of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups to a core structure. The second paper discusses a Pd-catalyzed decarboxylative cyclization process that could potentially be applied to the synthesis of similar compounds to the one . This process involves the use of sulfur ylides and can lead to the formation of dihydroquinolines with trifluoromethyl groups, which are part of the core structure of the compound of interest .
Molecular Structure Analysis
The molecular structure of the compound includes a tetrahydroquinoline moiety, which is a common feature in molecules with potential pharmacological activities. The presence of a trifluoromethyl group is known to increase the lipophilicity and metabolic stability of pharmaceuticals. Additionally, the cyano and benzoic acid groups could be involved in key interactions with biological targets, such as enzymes or receptors. The first paper provides an example of how similar structures interact with the enzyme AKR1C3, where the carboxylate group occupies a critical position in the enzyme's active site .
Chemical Reactions Analysis
The compound contains several reactive functional groups that could participate in various chemical reactions. The benzoic acid moiety could be involved in reactions typical for carboxylic acids, such as esterification or amide formation. The cyano group could undergo reactions like nucleophilic addition or be used in further synthetic modifications. The sulfur atom within the sulfanyl group could also be a site for chemical transformations, potentially leading to the formation of sulfones or sulfonamides, as seen in the first paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely include high lipophilicity due to the trifluoromethyl group, which could influence its solubility and distribution in biological systems. The presence of the benzoic acid group suggests that the compound could exist in different ionization states depending on the pH, which would affect its solubility and permeability. The molecular rigidity imparted by the tetrahydroquinoline ring could also influence the compound's binding to biological targets, as seen in the crystal structure studies of related compounds .
Wissenschaftliche Forschungsanwendungen
Subheading Analyzing Degradation Processes of Nitisinone
The stability of nitisinone, a synthetically produced triketone herbicide and a medical treatment for hepatorenal tyrosinemia, was assessed using liquid chromatography coupled with mass spectrometry (LC-MS/MS). The study aimed to understand NTBC's stability under different conditions, including pH, temperature, and exposure to ultraviolet radiation. Major degradation products identified were 2-amino-4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)benzoic acid, contributing to a better understanding of NTBC's properties and its medical application risks and benefits (Barchańska et al., 2019).
Advanced Oxidation Processes for Acetaminophen Degradation
Subheading Assessing Acetaminophen Degradation and By-Products
This review focuses on the advanced oxidation processes (AOPs) used for acetaminophen (ACT) degradation in water. Various AOP systems have different kinetics, mechanisms, and by-products. The study also examines the biotoxicity of ACT by-products, highlighting the significance of addressing environmental and ecological concerns associated with ACT degradation products (Qutob et al., 2022).
Antioxidant Capacity Reaction Pathways and Analytical Methods
Subheading Exploring Antioxidant Capacity Assays and Reaction Pathways
The ABTS/PP decolorization assay, a prevalent method for assessing antioxidant capacity, has specific reaction pathways for certain antioxidants. This review critically analyzes the reaction pathways and the specificity and relevance of the oxidation products formed during these assays, contributing to a nuanced understanding of their applications and limitations (Ilyasov et al., 2020).
Subheading Reviewing Analytical Methods for Determining Antioxidant Activity
A comprehensive review of the most critical tests for determining antioxidant activity, covering their detection mechanisms, applicability, advantages, and disadvantages. This paper delves into the chemical and electrochemical methodologies used in antioxidant analysis, providing insights into the processes involving various antioxidants (Munteanu & Apetrei, 2021).
Eigenschaften
IUPAC Name |
4-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2S/c1-2-12-5-8-17-15(9-12)18(21(22,23)24)16(10-25)19(26-17)29-11-13-3-6-14(7-4-13)20(27)28/h3-4,6-7,12H,2,5,8-9,11H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQNPTIDRDWMJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C(=C(C(=N2)SCC3=CC=C(C=C3)C(=O)O)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

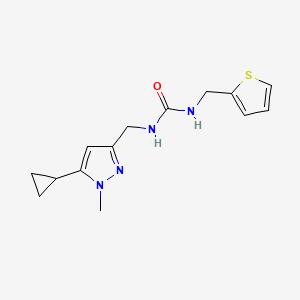
![5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)pentanamide](/img/no-structure.png)
![(E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2519469.png)
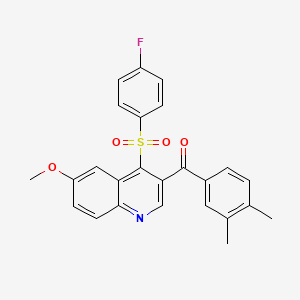

![3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2519476.png)
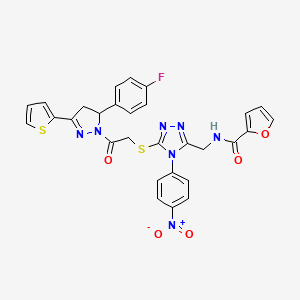
![6-chloro-N-{2-[(2,5-difluorophenyl)methyl]-3-hydroxypropyl}pyridine-3-carboxamide](/img/structure/B2519478.png)
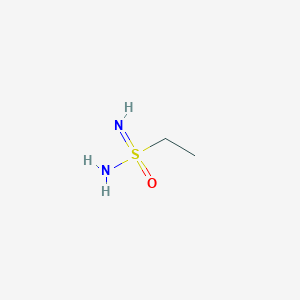


![7-[(4-Hydroxyanilino)methyl]-1H-1,8-naphthyridin-2-one;hydrochloride](/img/structure/B2519484.png)
